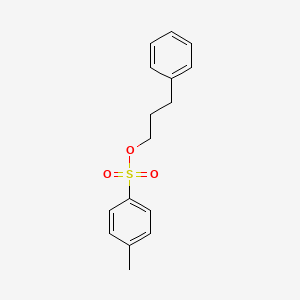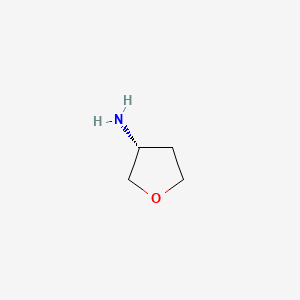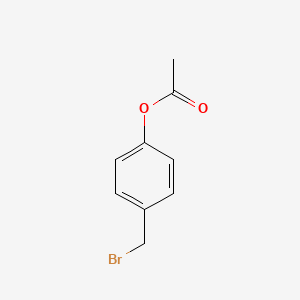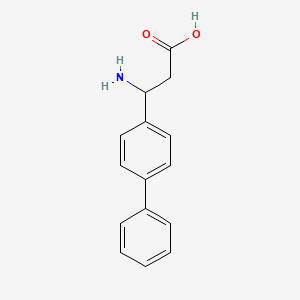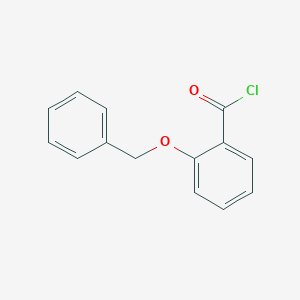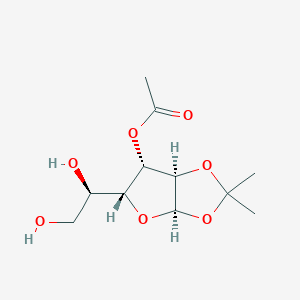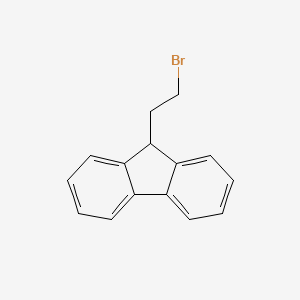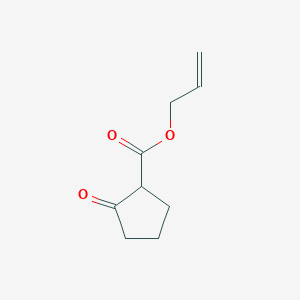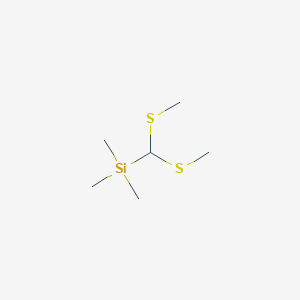dimethyl- CAS No. 149051-24-1](/img/structure/B1278846.png)
Silane, [(9-bromononyl)oxy](1,1-dimethylethyl)dimethyl-
Descripción general
Descripción
“Silane, (9-bromononyl)oxydimethyl-” is a chemical compound with the molecular formula C15H33BrOSi . It is also known as 1-Bromo-9-(tert-butyldimethylsilyloxy)nonane . This compound is used in scientific research and development .
Synthesis Analysis
The synthesis of 1-Bromo-9-(tert-butyldimethylsilyloxy)nonane involves the reaction of 9-Bromo-1-nonanol and tert-Butyldimethylsilyl chloride .Molecular Structure Analysis
The molecular weight of “Silane, (9-bromononyl)oxydimethyl-” is 337.41 g/mol . The molecular structure consists of a silane group (SiH4-nRn), where R is an organic functional group.Aplicaciones Científicas De Investigación
1. Synthesis and Structure Studies
Silane compounds, including derivatives like (9-bromononyl)oxydimethyl-silane, are often subjects of synthesis and structural analysis. For example, studies have investigated the synthesis of various silane compounds and analyzed their structural characteristics. The research on silanes typically focuses on understanding their chemical properties, which are crucial for various applications in materials science and chemistry (Bajwa, Prasad, & Repič, 2006).
2. Biomedical and Dental Research
Silanes, including similar compounds, have been researched in the context of biomedical applications. For instance, studies have focused on understanding how these compounds interact with biological systems, such as their potential genetic effects in mammalian cells (Schweikl, Schmalz, & Weinmann, 2004). Such research is pivotal for assessing the safety and effectiveness of these compounds in medical and dental materials.
3. Computational Chemistry
Computational studies have been conducted to predict and analyze the structures of silane compounds. These studies use techniques like ab initio and Density Functional Theory (DFT) to explore the molecular structure and stability of silanes. This research helps in predicting the behavior of these compounds in various chemical environments and can guide experimental synthesis (Belogolova & Sidorkin, 2004).
4. Surface Chemistry and Materials Science
Silanes are studied for their surface chemistry properties, which are important in materials science. Investigations include examining the interactions of silanes with surfaces, which is essential for applications like coatings, adhesives, and surface modifiers. This research has practical implications in industries ranging from electronics to biomaterials (Goel, Singh, & Mehrotra, 1976).
Propiedades
IUPAC Name |
9-bromononoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33BrOSi/c1-15(2,3)18(4,5)17-14-12-10-8-6-7-9-11-13-16/h6-14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJACWRNPJLOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453211 | |
| Record name | Silane, [(9-bromononyl)oxy](1,1-dimethylethyl)dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149051-24-1 | |
| Record name | Silane, [(9-bromononyl)oxy](1,1-dimethylethyl)dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


